cis-2-(Trifluoromethyl)chromane-4-OL
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Overview
Description
cis-2-(Trifluoromethyl)chroman-4-ol: is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a chroman ring system, which is a type of benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of cis-2-(Trifluoromethyl)chroman-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Cyclization: The key step in the synthesis is the cyclization reaction, where the intermediate compounds undergo intramolecular cyclization to form the chroman ring system.
Industrial Production Methods:
In an industrial setting, the production of cis-2-(Trifluoromethyl)chroman-4-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions:
cis-2-(Trifluoromethyl)chroman-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
cis-2-(Trifluoromethyl)chroman-4-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, cis-2-(Trifluoromethyl)chroman-4-ol is studied for its potential effects on various biological pathways and processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of cis-2-(Trifluoromethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-ol: This compound has a similar chroman ring system with a methoxy group at the 6-position.
Chroman-2-one: A simpler chroman derivative without the trifluoromethyl group.
Uniqueness:
cis-2-(Trifluoromethyl)chroman-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Biological Activity
Cis-2-(Trifluoromethyl)chromane-4-OL is a compound of increasing interest due to its potential biological activities. The trifluoromethyl group in the structure may enhance the compound's lipophilicity and biological interaction profile, making it a candidate for various pharmacological applications. This article aims to summarize the biological activity of this compound based on available research findings, including its effects on specific enzymes, cytotoxicity, and potential therapeutic uses.
Enzyme Inhibition
Recent studies have indicated that derivatives of chromane compounds, including this compound, exhibit inhibitory effects on various enzymes:
- Cyclooxygenase (COX) Inhibition : Compounds similar to this compound have shown moderate inhibition against COX-2, an enzyme involved in inflammatory processes. For instance, some derivatives were reported to have IC50 values in the range of 10–20 µM against COX-2, indicating potential anti-inflammatory properties .
- Lipoxygenase (LOX) Activity : The compound has also been evaluated for its effects on lipoxygenases (LOX), specifically LOX-5 and LOX-15. Inhibitory activities were observed with moderate IC50 values, suggesting potential applications in managing conditions related to oxidative stress and inflammation .
- Cholinesterase Inhibition : The compound's derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited dual inhibitory effects with IC50 values ranging from 5.4 µM to 24.3 µM .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound and its analogs possess significant cytotoxic effects. For example, studies showed that certain derivatives displayed IC50 values below 20 µM against breast cancer MCF-7 cells, indicating a promising avenue for cancer therapy .
Case Study 1: Anti-inflammatory Potential
In a study focused on anti-inflammatory properties, a series of chromane derivatives were synthesized and tested for their COX-2 inhibitory activity. The results indicated that structural modifications, particularly the introduction of trifluoromethyl groups, enhanced the inhibitory potency against COX enzymes .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective potential of chroman derivatives against AChE and BChE. The findings suggested that specific substitutions on the chromane ring could lead to increased enzyme inhibition, providing insights into developing therapeutic agents for Alzheimer's disease .
Research Findings Summary
Properties
Molecular Formula |
C10H9F3O2 |
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Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9,14H,5H2/t7-,9-/m1/s1 |
InChI Key |
ZEOOCEWBCFKVAA-VXNVDRBHSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)O |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(F)(F)F)O |
Origin of Product |
United States |
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